molecular formula C22H13ClO5 B3585489 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate

Cat. No.: B3585489
M. Wt: 392.8 g/mol
InChI Key: PNOMTGFDLXZNEP-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to the chromen-4-one core, which is further esterified with benzoic acid. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of salicylaldehyde with an appropriate phenol derivative under acidic conditions to form the chromen-4-one structure. The chlorophenoxy group is then introduced through a nucleophilic substitution reaction using 2-chlorophenol. Finally, the esterification of the chromen-4-one derivative with benzoic acid is carried out using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate: undergoes various types of chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives using reducing agents like sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory and cancer-related pathways, leading to its potential therapeutic effects. The chlorophenoxy group plays a crucial role in enhancing the compound’s binding affinity to its molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate: can be compared with other similar compounds such as:

    [3-(2-Bromophenoxy)-4-oxochromen-7-yl] benzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    [3-(2-Methylphenoxy)-4-oxochromen-7-yl] benzoate: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.

    [3-(2-Nitrophenoxy)-4-oxochromen-7-yl] benzoate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO5/c23-17-8-4-5-9-18(17)28-20-13-26-19-12-15(10-11-16(19)21(20)24)27-22(25)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOMTGFDLXZNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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